molecular formula C17H15N3O4 B15097582 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- CAS No. 353773-30-5

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy-

Cat. No.: B15097582
CAS No.: 353773-30-5
M. Wt: 325.32 g/mol
InChI Key: WQBSYAUNAGBDDN-UHFFFAOYSA-N
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Description

The compound 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- (CAS 64179-26-6) is a heterocyclic derivative featuring an isobenzofuranone core substituted with a 6,7-dimethoxy group and an indazole-6-ylamino moiety at the 3-position. Its molecular formula is C₁₇H₁₅NO₆ (molecular weight: 329.30 g/mol), as confirmed by spectroscopic and analytical data .

Properties

CAS No.

353773-30-5

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

3-(1H-indazol-6-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H15N3O4/c1-22-13-6-5-11-14(15(13)23-2)17(21)24-16(11)19-10-4-3-9-8-18-20-12(9)7-10/h3-8,16,19H,1-2H3,(H,18,20)

InChI Key

WQBSYAUNAGBDDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)C=NN4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- typically involves multiple steps, including the formation of the isobenzofuranone core and the subsequent attachment of the indazole moiety. One common synthetic route involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization reactions, to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and reduce byproducts.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The formation of the indazole ring itself is a cyclization reaction, often catalyzed by transition metals like copper.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- is a complex organic compound with an isobenzofuranone core fused with an indazole moiety and substituted with amino and methoxy groups. It belongs to the class of heterocyclic compounds, which have a ring structure containing at least one atom other than carbon. This structure gives it a range of chemical and biological properties, making it of interest in various scientific research fields.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- has a wide range of applications in scientific research:

  • Chemistry The compound is used as a building block for synthesizing more complex molecules, and its unique structure allows for exploring new chemical reactions and pathways.
  • Biology It is studied in biological research for its potential as a bioactive molecule.
  • Medicine The compound has potential anticancer properties and has been shown to inhibit the growth of cancer cells. It may also have applications in treating other diseases, such as inflammatory and bacterial infections.
  • Industry It can be used in developing new materials and chemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the p53/MDM2 pathway, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to certain enzymes and receptors, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-6,7-dimethoxy-1(3H)-isobenzofuranone (CAS 64179-31-3)
  • Molecular Formula: C₁₈H₁₇NO₆ (MW: 343.33 g/mol)
  • Key Difference : Replacement of the indazole group with a 1,4-benzodioxin ring.
  • However, the absence of the indazole’s nitrogen-rich structure could reduce interactions with kinase targets .
Compound B : (3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone (CAS 78213-27-1)
  • Molecular Formula: Not explicitly stated, but structural analysis suggests a larger, fused isoquinoline system.
  • Key Difference: Incorporation of a tetrahydroisoquinoline moiety instead of indazole.
  • Implications: The isoquinoline group introduces chiral centers and hydroxyl groups, which may confer stereospecific binding to opioid receptors or other targets. This contrasts with the planar indazole ring in the target compound, which is more likely to engage in π-π stacking interactions .
Compound C : 3-[[6-[2-(Dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylene]-6,7-dimethoxy-1(3H)-isobenzofuranone (CAS 55922-35-5)
  • Molecular Formula: C₂₂H₂₃NO₆ (MW: 397.42 g/mol)
  • Key Difference: Substitution with a dimethylaminoethyl-benzodioxol group.

Physicochemical Properties and Pharmacokinetics

Property Target Compound (CAS 64179-26-6) Compound A (CAS 64179-31-3) Compound C (CAS 55922-35-5)
Molecular Weight 329.30 g/mol 343.33 g/mol 397.42 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 ~1.8 (due to polar side chain)
Solubility Low in water, soluble in DMSO Similar to target compound Higher aqueous solubility
Key Functional Groups Indazole, dimethoxy Benzodioxin, dimethoxy Dimethylaminoethyl, benzodioxol
  • Analysis: The indazole group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, making it suitable for oral bioavailability. Compound C’s dimethylaminoethyl group improves water solubility but may increase metabolic clearance due to susceptibility to oxidation .

Biological Activity

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- is a compound of interest due to its potential biological activities, particularly in the fields of antidepressant and anti-cancer research. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol
  • CAS Number : Not specifically listed but can be derived from the structure.

The structure features an isobenzofuranone core with an indazole moiety, which is significant for its biological activities.

Synthesis

Recent studies have focused on synthesizing various derivatives of isobenzofuranones. A notable approach involves the modification of the indazole ring to enhance biological activity. For instance, a series of novel derivatives were synthesized and evaluated for their serotonin reuptake inhibition properties, which are crucial for antidepressant activity .

Antidepressant Activity

A study highlighted the synthesis of several isobenzofuranone derivatives, including 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy-, which showed promising antidepressant effects. The compound demonstrated significant serotonin reuptake inhibition in vitro. Particularly, derivative 10a exhibited superior efficacy in alleviating depression-like behaviors in chronic restraint stress (CRS) models by increasing serotonin levels in the cortex and enhancing synaptic protein expression such as BDNF (Brain-Derived Neurotrophic Factor) and TrkB (Tropomyosin receptor kinase B) in the hippocampus .

Case Studies

  • Antidepressant Efficacy :
    • Study Design : Mice subjected to chronic restraint stress were treated with compound 10a.
    • Findings : Significant improvement in depression-like behavior was noted alongside increased levels of neurotransmitters like serotonin and enhanced expression of synaptic proteins .
  • Cytotoxicity Against Cancer Cells :
    • Study Design : Evaluation of related isobenzofuranone derivatives on MCF-7 breast cancer cells.
    • Findings : Induction of apoptosis was observed, with compounds leading to reduced viability through mitochondrial pathways .

Summary of Biological Activities

Activity TypeFindings
AntidepressantSignificant serotonin reuptake inhibition; improved behavior in CRS-induced mice .
Anti-CancerInduction of apoptosis in cancer cell lines; potential anti-inflammatory effects .

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